N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is an organic compound with a complex structure that includes biotin, a vitamin B7 derivative, and a polyether chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide typically involves multiple steps. One common method starts with the protection of the amino group in 3-aminopropylamine using a protecting group such as tert-butoxycarbonyl (Boc). The protected amine is then reacted with ethylene oxide to form the polyether chain. The final step involves the conjugation of the biotin moiety to the polyether chain through an amide bond formation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amino and polyether chain.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Oxidation and Reduction: Reagents such as hydrogen peroxide (H₂O₂) for oxidation and sodium borohydride (NaBH₄) for reduction are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield N-alkylated derivatives, while oxidation can produce N-oxides .
Scientific Research Applications
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized in the production of polymers and other materials with enhanced properties.
Mechanism of Action
The mechanism of action of N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide involves its ability to form stable conjugates with biomolecules. The biotin moiety binds to avidin or streptavidin with high affinity, making it useful in various biochemical assays. The polyether chain provides flexibility and solubility, enhancing the compound’s interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
- **N-[3-[2-(3-Aminopropoxy)ethoxy]ethoxy]propyl]-2,2,2-trifluoroacetamide
- N-Boc-4,7,10-trioxa-1,13-tridecanediamine
Uniqueness
N-[3-[2-(3-Aminopropoxy)ethoxy]propyl]-biotinamide is unique due to its combination of biotin and a polyether chain, which provides both high affinity binding and flexibility. This makes it particularly useful in applications requiring stable and specific bioconjugation .
Properties
Molecular Formula |
C18H34N4O4S |
---|---|
Molecular Weight |
402.6 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[2-(3-aminopropoxy)ethoxy]propyl]pentanamide |
InChI |
InChI=1S/C18H34N4O4S/c19-7-3-9-25-11-12-26-10-4-8-20-16(23)6-2-1-5-15-17-14(13-27-15)21-18(24)22-17/h14-15,17H,1-13,19H2,(H,20,23)(H2,21,22,24)/t14-,15-,17-/m0/s1 |
InChI Key |
PWJDUORZQZTECF-ZOBUZTSGSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCCOCCOCCCN)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.